molecular formula C10H8ClNO2 B2848525 4-(Chloromethyl)-2-phenoxy-1,3-oxazole CAS No. 1048921-33-0

4-(Chloromethyl)-2-phenoxy-1,3-oxazole

Cat. No.: B2848525
CAS No.: 1048921-33-0
M. Wt: 209.63
InChI Key: LGUKWEWQYMUBKC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenoxy-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by a chloromethyl group attached to the fourth position and a phenoxy group attached to the second position of the oxazole ring

Scientific Research Applications

4-(Chloromethyl)-2-phenoxy-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

If the compound has a biological effect, the mechanism of action refers to how it produces this effect at the molecular level .

Safety and Hazards

This refers to the compound’s toxicity, flammability, and other hazards. It also includes precautions that should be taken when handling the compound .

Future Directions

This could include potential applications of the compound that have not yet been explored, or improvements that could be made to its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-phenoxy-1,3-oxazole typically involves the reaction of 2-phenoxy-1,3-oxazole with chloromethylating agents. One common method is the reaction of 2-phenoxy-1,3-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and scalability. The use of automated reactors and precise temperature control ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-phenoxy-1,3-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in inert solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazole derivatives with various functional groups.

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives with saturated rings.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-phenyl-1,3-oxazole: Similar structure but with a phenyl group instead of a phenoxy group.

    4-(Bromomethyl)-2-phenoxy-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-Phenoxy-1,3-oxazole: Lacks the chloromethyl group.

Uniqueness

4-(Chloromethyl)-2-phenoxy-1,3-oxazole is unique due to the presence of both the chloromethyl and phenoxy groups, which confer distinct reactivity and binding properties. The chloromethyl group allows for versatile chemical modifications, while the phenoxy group enhances hydrophobic interactions with target molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

4-(chloromethyl)-2-phenoxy-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-6-8-7-13-10(12-8)14-9-4-2-1-3-5-9/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKWEWQYMUBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048921-33-0
Record name 4-(chloromethyl)-2-phenoxy-1,3-oxazole
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